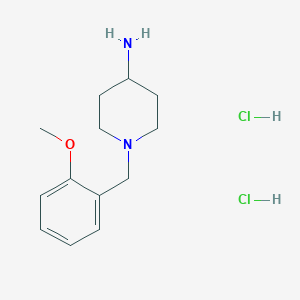

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride

説明

BenchChem offers high-quality 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWOWWURQSPNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(2-Methoxybenzyl)piperidin-4-amine Dihydrochloride: A Technical Whitepaper on Synthesis, Validation, and Pharmacological Utility

Abstract: In modern medicinal chemistry, the benzylpiperidine scaffold is a highly privileged pharmacophore, frequently deployed in the design of neuroactive agents and G-protein coupled receptor (GPCR) modulators. This whitepaper provides an authoritative, in-depth guide to 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride , detailing its exact chemical identity, resolving common catalog nomenclature pitfalls, and outlining a self-validating synthetic methodology designed for high-yield library generation.

Chemical Identity & Structural Parameters

A persistent challenge in chemical procurement and library design is the misidentification of regioisomers. Junior researchers frequently confuse 1-substituted piperidines (where the functional group is on the piperidine ring nitrogen) with N-substituted piperidines (where the substitution occurs on the exocyclic amine).

This guide focuses strictly on 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride [1], where the 2-methoxybenzyl moiety is covalently bonded to the piperidine nitrogen, leaving the primary amine at the 4-position available for downstream functionalization.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride |

| CAS Number (Dihydrochloride) | 57645-62-2[1] |

| CAS Number (Free Base) | 342894-55-7 [2] |

| Molecular Formula | C₁₃H₂₂Cl₂N₂O (C₁₃H₂₀N₂O · 2HCl) |

| Molecular Weight | 293.23 g/mol |

| SMILES | NC1CCN(CC2=CC=CC=C2OC)CC1.[H]Cl.[H]Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in H₂O, DMSO, and Methanol |

De Novo Synthesis & Mechanistic Causality

To generate this building block in-house with high purity, a two-step reductive amination and deprotection sequence is the industry standard. This protocol is designed as a self-validating system : the success of the final step is visually confirmed by the quantitative precipitation of the product, eliminating the need for complex chromatographic purification.

Step 1: Reductive Amination (Iminium Formation & Selective Reduction)

Objective: Couple 2-methoxybenzaldehyde with 4-N-Boc-aminopiperidine.

-

Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetate groups on NaBH(OAc)₃ significantly reduce its nucleophilicity. This prevents the premature reduction of the starting aldehyde into an alcohol, allowing the aldehyde and amine to first condense into an electrophilic iminium ion, which is then selectively reduced.

-

Procedure:

-

Dissolve 2-methoxybenzaldehyde (1.0 eq) and 4-N-Boc-aminopiperidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 30 minutes.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

-

Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

-

Step 2: Acidic Deprotection & Salt Precipitation

Objective: Cleave the Boc protecting group and isolate the target dihydrochloride salt.

-

Causality of Reagent Selection: We employ 4M HCl in anhydrous dioxane rather than aqueous HCl (like concentrated hydrochloric acid). The strictly anhydrous environment ensures that as the Boc group is cleaved (releasing isobutylene and CO₂ gas), the newly exposed primary amine and the tertiary piperidine nitrogen are immediately protonated. Because the resulting dihydrochloride salt is highly polar and insoluble in dioxane, it crashes out of solution. This precipitation drives the reaction equilibrium forward and allows for isolation via simple filtration.

-

Procedure:

-

Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous diethyl ether or DCM.

-

Dropwise, add an excess of 4M HCl in dioxane (10.0 eq).

-

Stir at room temperature for 4 hours. A thick white precipitate will form.

-

Isolate the solid via vacuum filtration, wash with cold diethyl ether to remove organic impurities, and dry under high vacuum to afford 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride [3].

-

Fig 1: Reductive amination and deprotection workflow for synthesizing the dihydrochloride salt.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic benzylic methylene protons (Ar-CH₂-N). In the dihydrochloride salt form, the piperidine nitrogen is protonated, shifting these benzylic protons downfield to a distinct singlet around 4.10 - 4.30 ppm . The methoxy group will appear as a sharp singlet at ~3.80 ppm . The primary amine protons will appear as a broad integration of 3H (due to -NH₃⁺) around 8.0-8.5 ppm.

-

LC-MS (ESI+): The mass spectrometer will only detect the free base. You must observe the [M+H]⁺ peak at m/z 221.1 .

Pharmacological Relevance & Downstream Applications

1-(2-Methoxybenzyl)piperidin-4-amine is a highly versatile precursor. The primary amine at the 4-position serves as an ideal nucleophile for subsequent amide couplings, urea formations, or secondary reductive aminations.

Derivatives of this scaffold are heavily utilized in the development of central nervous system (CNS) therapeutics. The benzylpiperidine moiety is a recognized pharmacophore for binding to the orthosteric sites of monoamine GPCRs, particularly Dopamine (D₂, D₃) and Serotonin (5-HT₂A, 5-HT₄) receptors. Furthermore, the methoxy substitution on the benzyl ring often enhances binding affinity by occupying specific lipophilic pockets within the receptor transmembrane domains, while also acting as a hydrogen bond acceptor.

Fig 2: General GPCR signaling cascade modulated by benzylpiperidine-derived pharmacophores.

References

- Title: CAS:57645-62-2, 1-(2-Methoxybenzyl)

- Title: 1-[(4-bromophenyl)methyl]piperidin-4-amine — Chemical Substance Information (Related Substances List)

- Title: 1-[(2-methoxyphenyl)

Synthesis of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride

Rational Design and Synthesis of 1-(2-Methoxybenzyl)piperidin-4-amine Dihydrochloride: A Methodological Whitepaper

Introduction & Strategic Retrosynthetic Analysis

The 1-benzylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for CNS-active agents, kinase inhibitors, and GPCR ligands[1]. The specific derivative, 1-(2-methoxybenzyl)piperidin-4-amine, features an electron-rich ortho-methoxybenzyl group that can participate in critical hydrogen bonding or steric interactions within target binding pockets.

When designing the synthesis of this compound as a dihydrochloride salt, three primary disconnections are typically evaluated:

-

Alkylation of 4-N-Boc-aminopiperidine with 2-methoxybenzyl chloride. (Prone to over-alkylation and requires harsh basic conditions).

-

Reductive Amination of 1-(2-methoxybenzyl)piperidin-4-one with an amine equivalent. (Requires multiple steps to install and deprotect the primary amine).

-

Reductive Amination of 4-N-Boc-aminopiperidine with 2-methoxybenzaldehyde, followed by Boc deprotection.

Causality of Choice: Route 3 is the most self-validating and high-yielding system [2]. The use of a pre-formed Boc-protected aminopiperidine ensures absolute regioselectivity, preventing the primary amine from participating in unwanted side reactions. Furthermore, reductive amination using Sodium Triacetoxyborohydride (STAB) offers mild conditions that tolerate the electron-donating methoxy group on the aldehyde without causing over-reduction [3].

Mechanistic Insights & Reaction Dynamics

Imine Formation and Selective Reduction: The reaction initiates with the nucleophilic attack of the secondary amine of 4-N-Boc-aminopiperidine onto the carbonyl carbon of 2-methoxybenzaldehyde. The addition of a catalytic amount of acetic acid (AcOH) facilitates the dehydration step to form the intermediate iminium ion. STAB is selected over Sodium Borohydride (NaBH4) because the electron-withdrawing acetoxy ligands reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted aldehyde, ensuring the hydride is selectively delivered to the highly electrophilic iminium species [3].

Anhydrous Deprotection: The subsequent cleavage of the tert-butyloxycarbonyl (Boc) group utilizes 4M HCl in anhydrous dioxane. The anhydrous environment is critical; it drives the formation of the dihydrochloride salt directly. Because the resulting salt is highly polar, it precipitates out of the non-polar solvent matrix, driving the equilibrium forward and allowing for isolation via simple vacuum filtration without the need for an aqueous workup.

Visualizing the Synthetic Architecture

Caption: Retrosynthetic pathway for 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride.

Experimental Methodologies

Protocol A: Synthesis of tert-Butyl (1-(2-methoxybenzyl)piperidin-4-yl)carbamate

-

Reactor Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Reagent Charging: Dissolve 4-N-Boc-aminopiperidine (1.0 eq, 10.0 mmol) and 2-methoxybenzaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

-

Acid Catalysis: Add glacial acetic acid (1.2 eq, 12.0 mmol) dropwise to the stirring solution. Stir at ambient temperature (20-25 °C) for 30 minutes to allow for complete iminium ion formation [3].

-

Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm.

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion via TLC (DCM:MeOH 9:1).

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (25 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the intermediate as a viscous pale-yellow oil.

Protocol B:

-

Dissolution: Dissolve the purified intermediate (1.0 eq, 8.0 mmol) in anhydrous Dichloromethane (10 mL) in a round-bottom flask.

-

Deprotection: Place the flask in an ice bath (0 °C). Slowly add a solution of 4M HCl in anhydrous dioxane (10 eq, 80.0 mmol, 20 mL).

-

Precipitation: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the Boc group is cleaved and the dihydrochloride salt is generated.

-

Isolation: Add anhydrous diethyl ether (20 mL) to fully crash out the salt. Filter the suspension through a sintered glass Buchner funnel under vacuum.

-

Washing & Drying: Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove residual dioxane and organic impurities. Dry the white solid in vacuo at 40 °C for 12 hours to afford the pure target compound.

Process Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Quantitative Data & Analytical Expected Values

To ensure the self-validating nature of the protocol, the following table summarizes the expected quantitative metrics and analytical characterization data for the intermediate and final product.

| Metric / Parameter | Intermediate (Boc-Protected) | Target (Dihydrochloride Salt) |

| Physical State | Pale-yellow viscous oil | Off-white to white crystalline powder |

| Expected Yield | 82 - 88% | 90 - 95% |

| Reaction Time | 12 hours | 4 hours |

| ESI-MS (m/z) [M+H]+ | 321.2 | 221.1 (Free base mass) |

| 1H NMR Key Shifts (δ) | 1.45 (s, 9H, Boc), 3.55 (s, 2H, Ar-CH2-N), 3.82 (s, 3H, OCH3) | 3.85 (s, 3H, OCH3), 4.20 (br s, 2H, Ar-CH2-N+), 8.5-9.0 (br, NH3+) |

| Solubility | DCM, EtOAc, Methanol | Water, Methanol, DMSO (Insoluble in Ether) |

Note: The downfield shift of the benzylic protons (from ~3.55 ppm to ~4.20 ppm) in the 1H NMR spectrum is a definitive diagnostic marker confirming the protonation of the piperidine nitrogen in the dihydrochloride salt state[1].

References

- Title: An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates Source: ResearchGate URL

- Title: Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)

- Title: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products Source: Benchchem URL

The Pharmacological Role of 1-(2-Methoxybenzyl)piperidin-4-amine Dihydrochloride in Multi-Target Directed Ligands (MTDLs)

Executive Summary

In the landscape of modern neuropharmacology, the pursuit of therapeutics for complex neurodegenerative diseases like Alzheimer’s Disease (AD) has shifted from single-target drugs to Multi-Target Directed Ligands (MTDLs) . Within this paradigm, 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride (CAS: 342894-55-7) serves not as a standalone therapeutic, but as a highly privileged, biologically active pharmacophore and synthetic building block.

By mimicking the core structural features of donepezil, this moiety confers potent, dual-site inhibitory action against cholinesterases and monoamine oxidases when conjugated to various scaffolds [1]. The dihydrochloride salt form is specifically utilized to prevent the oxidation of the primary amine during storage, enhance aqueous solubility for in vitro biological assays, and provide a stable, easily weighable solid for parallel synthesis protocols. This whitepaper details the mechanistic rationale, structural biology, and experimental validation of this crucial pharmacophore.

Pharmacological Rationale & Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperidin-4-amine derivatives is rooted in their ability to simultaneously interact with multiple distinct enzymatic cavities in the central nervous system.

Dual-Site Acetylcholinesterase (AChE) Inhibition

The pathogenesis of AD is closely linked to the depletion of acetylcholine (ACh) and the aggregation of amyloid-beta (Aβ) plaques. AChE possesses a deep, narrow aromatic gorge with two critical binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

When 1-(2-Methoxybenzyl)piperidin-4-amine is integrated into a drug molecule, it acts as a dual-site inhibitor [2]:

-

CAS Interaction: At physiological pH, the piperidine nitrogen is protonated. This positively charged center establishes strong cation- π interactions with the indole ring of Trp84 deep within the CAS, effectively blocking the hydrolysis of ACh.

PAS Interaction: The 2-methoxybenzyl group extends toward the gorge entrance. The aromatic ring engages in π

π stacking with Trp286 at the PAS. Because PAS binding is known to allosterically promote the aggregation of Aβ, blocking this site synergistically halts AChE-induced amyloidogenesis [2].Monoamine Oxidase B (MAO-B) Inhibition

In addition to cholinesterase inhibition, conjugating the 1-(2-Methoxybenzyl)piperidin-4-amine moiety to structures like chromones or indanones yields potent MAO-B inhibitors [3]. The piperidine ring effectively occupies the entrance cavity of the MAO-B enzyme, while the 2-methoxybenzyl group orients toward the substrate cavity. The methoxy substitution specifically enhances binding affinity by participating in hydrogen bonding with conserved water molecules or tyrosine residues within the active site, preventing the oxidative deamination of dopamine.

Dual-site AChE inhibition mechanism by 1-(2-Methoxybenzyl)piperidin-4-amine conjugates.

Quantitative Data: Pharmacological Profiling

To demonstrate the efficacy of this pharmacophore, the following table summarizes the comparative inhibitory profiles of various synthesized MTDLs utilizing the benzylpiperidine core against primary neurodegenerative targets.

| Compound Class (Conjugate) | AChE IC 50 (µM) | BChE IC 50 (µM) | MAO-B IC 50 (µM) | Primary Mechanism |

| Donepezil (Reference) | 0.014 | 5.32 | >50 | Selective AChE CAS/PAS Inhibitor |

| Theophylline-Benzylpiperidine | 2.45 | >10 | N/A | Mixed-type AChE Inhibitor |

| Chromone-Benzylpiperidine | 5.07 | 12.4 | 0.035 | Potent MAO-B / Moderate AChE |

| Indole-Piperidine Amides | 0.44 | 2.15 | 3.14 | Dual Cholinesterase / MAO-B |

Data synthesized from established structure-activity relationship (SAR) studies of benzylpiperidine hybrids [1][2][3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of 1-(2-Methoxybenzyl)piperidin-4-amine derivatives must follow a self-validating experimental loop. The standard protocol for evaluating cholinesterase inhibition is the modified Ellman’s Assay .

Step-by-Step Methodology: Modified Ellman's Assay

Causality Check: The assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion. Measuring absorbance at 412 nm directly correlates with enzyme activity.

-

Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 1-(2-Methoxybenzyl)piperidin-4-amine derivative in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation). Prepare 0.01 M DTNB and 0.075 M ATCI in the buffer.

-

Pre-Incubation (Critical Step): In a 96-well plate, combine 160 µL of buffer, 10 µL of the test compound (at varying concentrations), and 10 µL of AChE (0.03 U/mL). Incubate at 37°C for 15 minutes.

-

Causality: Benzylpiperidine derivatives are often slow-binding, reversible inhibitors. Pre-incubation ensures thermodynamic equilibrium is reached between the enzyme and inhibitor before the substrate is introduced.

-

-

Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

-

Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Self-Validation (Lineweaver-Burk Analysis): To prove the dual-site mechanism (CAS and PAS), plot 1/v (velocity) versus 1/[S] (substrate concentration) at three different inhibitor concentrations. A mixed-type inhibition profile (lines intersecting in the second quadrant) validates that the compound binds to both the free enzyme and the enzyme-substrate complex.

Experimental workflow and mechanistic validation of Ellman's Assay.

Conclusion

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride is a cornerstone in the rational design of anti-Alzheimer's agents. By providing a chemically stable, highly tunable scaffold that inherently recognizes the CAS and PAS of cholinesterases, as well as the active sites of monoamine oxidases, it enables researchers to engineer sophisticated Multi-Target Directed Ligands capable of addressing the multifaceted etiology of neurodegeneration.

References

- Source: PubMed Central (PMC)

- Source: PubMed Central (PMC)

- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 Source: MDPI Pharmaceuticals URL

Discovery and history of piperidine derivatives in research

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of Piperidine Derivatives

Introduction: The Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework capable of providing high-affinity ligands for diverse biological receptors. The piperidine ring—a six-membered heterocycle containing one sp3-hybridized nitrogen atom and five methylene bridges ([CH2]5NH)—is arguably one of the most successful privileged scaffolds in pharmacological history[1]. Currently, over 70 FDA-approved drugs contain a piperidine moiety, spanning therapeutic classes from analgesics and antipsychotics to modern targeted oncological therapies[2].

The ubiquity of piperidine is not coincidental. Its three-dimensional chair conformation allows for the precise, predictable spatial vector projection of substituents (axial versus equatorial), which is critical for optimizing drug-target interactions within complex binding pockets[3]. Furthermore, the secondary amine serves as a crucial hydrogen bond donor/acceptor and a basic center that is often protonated at physiological pH, enabling strong electrostatic interactions with target proteins[4].

Historical Milestones: From Natural Alkaloids to Synthetic Opioids

The discovery of piperidine is rooted in natural product isolation. In 1850, Scottish chemist Thomas Anderson, and independently in 1852, French chemist Auguste Cahours, isolated piperidine by reacting piperine—the pungent alkaloid in black pepper (Piper nigrum)—with nitric acid[5].

The true therapeutic potential of synthetic N-substituted piperidines was unlocked in 1938 by German chemist Otto Eisleb. While searching for novel anticholinergic agents, Eisleb synthesized pethidine (meperidine). Pharmacologist Otto Schaumann subsequently discovered its potent analgesic properties, marking pethidine as the first fully synthetic opioid and breaking the field's reliance on morphine-derived alkaloids[5].

This serendipitous discovery catalyzed rational drug design. In 1959, Paul Janssen synthesized fentanyl, a phenylpiperidine derivative approximately 100 times more potent than morphine[5]. The scaffold was later diversified into antipsychotics (e.g., haloperidol) and, more recently, into highly selective kinase and PARP inhibitors[6].

Figure 1: Historical evolution of piperidine derivatives in drug discovery.

Therapeutic Landscape and Structure-Activity Relationship (SAR)

The pharmacological versatility of piperidine is driven by structural tuning. For instance, in the development of Monoamine Oxidase (MAO) inhibitors, in silico studies reveal that the piperidine nucleus interacts optimally with amino acid residues in the entrance cavity of the MAO enzyme[4]. SAR data demonstrates that para-substitution on the piperidine ring (e.g., para-hydroxy) yields superior inhibitory activity compared to meta-substitution, due to enhanced steric alignment and hydrogen bonding within the active site[4].

Table 1: Quantitative Overview of Key FDA-Approved Piperidine Derivatives

| Drug Name | Therapeutic Class | Primary Target | Mechanism of Action / SAR Note |

| Pethidine | Analgesic | μ -opioid receptor | Agonist; N-methyl group is critical for receptor affinity. |

| Fentanyl | Analgesic | μ -opioid receptor | Agonist; Phenylpiperidine core increases lipophilicity and BBB penetration. |

| Haloperidol | Antipsychotic | D2 Dopamine receptor | Antagonist; Butyrophenone chain attached to piperidine nitrogen dictates D2 selectivity. |

| Donepezil | Anti-Alzheimer | Acetylcholinesterase | Reversible inhibitor; Piperidine nitrogen interacts with the catalytic active site (CAS). |

| Niraparib | Anticancer | PARP1/PARP2 | Inhibitor; Piperidine ring acts as a basic pharmacophore for target binding[3]. |

| Ceritinib | Anticancer | ALK Kinase | Inhibitor; Piperidine moiety enhances CNS pharmacokinetic characteristics[7]. |

Synthetic Methodologies: Constructing the Piperidine Core

Constructing highly functionalized piperidines requires stereocontrol and atom economy. While catalytic hydrogenation of pyridine precursors is the most direct industrial route[3], the synthesis of complex, multi-substituted derivatives often relies on multi-component reactions, such as the Mannich reaction[8].

The Mannich reaction is highly favored because it allows for the one-pot construction of piperidin-4-ones from simple, commercially available starting materials. The causality behind this choice is efficiency: it bypasses the need for isolating unstable imine intermediates, directly yielding a cyclic scaffold that can be further derivatized (e.g., via reductive amination or cross-coupling).

Experimental Protocol: One-Pot Mannich Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol outlines a self-validating system for synthesizing a piperidine derivative, designed to ensure high yield and purity for downstream biological screening[8].

Reagents & Materials:

-

Ethyl methyl ketone (1.0 equiv) - Enolizable ketone

-

Benzaldehyde (1.0 equiv) - Non-enolizable aldehyde

-

Substituted aromatic aldehyde (1.0 equiv)

-

Ammonium acetate (1.2 equiv) - Ammonia source for imine formation

-

Ethanol (Solvent)

-

Concentrated HCl (30 mL)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl methyl ketone, benzaldehyde, and the substituted aromatic aldehyde in 50 mL of absolute ethanol.

-

Causality: Ethanol is chosen because it solubilizes the starting materials but acts as a poor solvent for the final piperidone product, driving the reaction forward via precipitation.

-

-

Amine Introduction: Add ammonium acetate (1.2 equiv) to the stirring mixture.

-

Mechanistic Note: Ammonium acetate dissociates to provide ammonia, which condenses with the aldehydes to form an imine intermediate in situ.

-

-

Condensation: Stir the mixture at room temperature for 12-16 hours. Monitor the disappearance of starting materials via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

Work-up & Salt Formation: Upon completion, heat the mixture to boiling for 10 minutes, then allow it to cool to room temperature overnight. Add 30 mL of concentrated HCl dropwise.

-

Causality: The addition of HCl protonates the basic piperidine nitrogen, precipitating the product as a highly pure hydrochloride salt, effectively separating it from unreacted organic impurities.

-

-

Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with a cold mixture of ethanol and diethyl ether (1:5). Recrystallize from hot ethanol to yield the pure 2,6-diaryl-3-methyl-4-piperidone.

Pharmacological Screening: Broth Microdilution for Antibacterial Activity (MIC)

To validate the biological efficacy of the synthesized derivatives, quantitative screening is required. The broth microdilution method is utilized over qualitative disc diffusion to determine the exact Minimum Inhibitory Concentration (MIC), which is essential for establishing robust SAR models[8].

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus MRSA) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

-

Causality: Standardizing the inoculum ensures that variations in MIC are strictly due to the compound's efficacy, not fluctuations in bacterial load.

-

-

Compound Dilution: Dissolve the synthesized piperidine derivative in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

-

Inoculation & Incubation: Add 10 μ L of the standardized bacterial suspension to each well. Incubate the plate at 37°C for 16-24 hours.

-

Analysis: Determine the MIC by identifying the lowest concentration well that exhibits no visible bacterial growth (turbidity). Use Resazurin dye as a colorimetric indicator if visual turbidity is ambiguous (blue = dead/inhibited, pink = viable).

Figure 2: Workflow from multi-component synthesis to pharmacological screening.

Conclusion

The journey of the piperidine ring from a simple natural product derivative to the backbone of modern pharmacology underscores the power of privileged scaffolds. By leveraging its unique stereochemical properties and basicity, researchers can continue to utilize robust synthetic protocols—like the Mannich reaction and catalytic hydrogenation—to generate novel derivatives. As demonstrated by recent FDA approvals in targeted oncology and neurodegenerative diseases, the piperidine nucleus remains an indispensable tool in the rational design of next-generation therapeutics.

References

-

Mathew, B., et al. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." ACS Omega, 2023. Available at:[Link]

-

Pharmaceutical Business Review. "Analogues of Piperidine for Drug Design." Pharmaceutical Business Review. Available at: [Link]

-

IJNRD. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance." International Journal of Novel Research and Development, 2024. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. "Pharmacological Applications of Piperidine Derivatives." Encyclopedia.pub / MDPI, 2023. Available at: [Link]

-

Mathew, B., et al. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." National Institutes of Health (NIH), 2023. Available at:[Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride

Introduction

In the landscape of contemporary drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This technical guide provides an in-depth exploration of the spectroscopic data for 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride, a molecule of interest within medicinal chemistry. While this compound is commercially available, publicly accessible, peer-reviewed spectroscopic data is scarce.[1][2][3][4] Therefore, this guide will present a comprehensive analysis based on predicted data, grounded in the established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and corroborated by spectral data from closely related structural analogs.[5][6][7][8]

This document is intended for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also a detailed rationale for the experimental methodologies and data interpretation. By understanding the "why" behind the "how," researchers can apply these principles to the characterization of their own novel compounds.

Molecular Structure and Key Features

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride (C₁₃H₂₂Cl₂N₂O, M.W.: 293.24 g/mol ) is a substituted piperidine derivative. Its structure comprises a central piperidine ring, an N-linked 2-methoxybenzyl group, and a 4-position primary amine. The dihydrochloride salt form indicates that both the piperidine nitrogen and the primary amine nitrogen are protonated.

Caption: Molecular structure of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is crucial; D₂O is often preferred for hydrochloride salts to ensure dissolution and to allow for the exchange of labile protons (N-H), which can simplify the spectrum.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the piperidine ring protons.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to obtain a spectrum with single lines for each carbon.

-

Spectral Width: Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of the 2-methoxybenzyl group and the aliphatic protons of the piperidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.0 | m | 4H | Ar-H |

| ~4.1 | s | 2H | Ar-CH₂-N |

| ~3.8 | s | 3H | O-CH₃ |

| ~3.6-3.0 | m | 5H | Piperidine H (axial and equatorial) |

| ~2.2-1.8 | m | 4H | Piperidine H (axial and equatorial) |

Interpretation:

-

Aromatic Region (δ 7.4-7.0): The four protons on the benzene ring will appear as a complex multiplet due to the ortho-substitution pattern.

-

Benzyl Protons (δ ~4.1): The two protons of the benzylic methylene group will likely appear as a singlet, though they could show splitting if there is restricted rotation.

-

Methoxy Protons (δ ~3.8): The three protons of the methoxy group will be a sharp singlet.

-

Piperidine Protons (δ ~3.6-3.0 and ~2.2-1.8): The protons on the piperidine ring will be in different chemical environments and will show complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the nitrogen will be the most deshielded. The dihydrochloride form will cause a downfield shift of the protons alpha to the nitrogens compared to the free base.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | Ar-C-OCH₃ |

| ~131-121 | Ar-C |

| ~111 | Ar-C |

| ~60 | Ar-CH₂-N |

| ~55 | O-CH₃ |

| ~52 | Piperidine C-N |

| ~48 | Piperidine C-N |

| ~45 | Piperidine C-NH₃⁺ |

| ~28 | Piperidine C |

Interpretation:

-

Aromatic Carbons (δ ~157-111): The six aromatic carbons will appear in this region, with the carbon attached to the methoxy group being the most downfield.

-

Benzylic and Methoxy Carbons (δ ~60 and ~55): The benzylic carbon and the methoxy carbon will appear in the aliphatic region but are deshielded by the adjacent heteroatoms and aromatic ring.

-

Piperidine Carbons (δ ~52-28): The carbons of the piperidine ring will appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen atoms will be the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for confirming the molecular weight and gaining structural insights.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of water and acetonitrile.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode will be used, as the molecule is already protonated.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the molecular ion. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Mass Spectrum Data

| m/z | Assignment |

| 235.18 | [M+H]⁺ (Monoisotopic mass of the free base) |

| 121.06 | [M - C₈H₉O]⁺ (Loss of methoxybenzyl radical) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion: In ESI-MS, the observed ion will be the protonated free base, [M+H]⁺, at an m/z corresponding to the monoisotopic mass of C₁₃H₂₁N₂O. The dihydrochloride will dissociate in solution.

-

Fragmentation Pattern: The most likely fragmentation will involve the cleavage of the benzylic C-N bond. This can lead to the formation of a stable methoxybenzyl cation or a tropylium ion (m/z 91), a common fragment for benzyl compounds. Cleavage of the piperidine ring can also occur.[1][9][10]

Caption: Predicted fragmentation pathway for 1-(2-Methoxybenzyl)piperidin-4-amine in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Sample Preparation: The spectrum of the solid sample can be obtained using an attenuated total reflectance (ATR) accessory, which is a simple and rapid method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition:

-

Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add at least 16 scans to obtain a good quality spectrum.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Spectrum Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | N-H stretch | N⁺H₃ and N⁺H |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1610-1580 | N-H bend | N⁺H₃ |

| 1500-1400 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1100-1000 | C-N stretch | Aliphatic amine |

Interpretation:

-

N-H Stretching: A broad and strong absorption in the 3400-3200 cm⁻¹ region is expected due to the N-H stretching vibrations of the protonated primary and secondary amine groups.[11][12][13][14][15]

-

C-H Stretching: Sharp peaks just above 3000 cm⁻¹ will correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the piperidine and benzyl methylene groups.

-

N-H Bending: The bending vibration of the N⁺H₃ group is expected to appear in the 1610-1580 cm⁻¹ region.

-

Aromatic C=C Stretching: The characteristic absorptions of the benzene ring will be observed in the 1500-1400 cm⁻¹ range.

-

C-O and C-N Stretching: The strong C-O stretch of the aryl ether and the C-N stretch of the aliphatic amine will be present in the fingerprint region of the spectrum.

Summary and Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride. Through the detailed analysis of predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, a complete structural characterization of the molecule can be achieved. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectral data, while the in-depth interpretation of the predicted spectra, supported by data from analogous compounds, serves as a valuable reference for researchers working with this and similar molecules. It is imperative to underscore that the data presented herein is predictive and should be confirmed by empirical analysis of an authentic sample.

References

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

-

SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

Chemspace. (n.d.). N-[(2-methoxyphenyl)methyl]piperidin-4-amine dihydrochloride. [Link]

-

NextSDS. (n.d.). N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride. [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

R Discovery. (2026, January 31). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. [Link]

-

ResearchGate. (2026, January 5). N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities | Request PDF. [Link]

-

UCLA. (n.d.). IR: amines. [Link]

-

ACS Publications. (n.d.). A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors | Journal of Medicinal Chemistry. [Link]

-

FTIR. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

ResearchGate. (2026, January 26). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity | Request PDF. [Link]

-

SpectraBase. (n.d.). (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine - Optional[MS (GC)] - Spectrum. [Link]

-

UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. [Link]

-

PubChemLite. (n.d.). Piperidine, 1-(2-(bis(p-methoxybenzyl)amino)ethyl)-, dihydrochloride. [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]

-

SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]

-

MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

NextSDS. (n.d.). N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine - the NIST WebBook. [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. researchgate.net [researchgate.net]

- 4. nextsds.com [nextsds.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. researchgate.net [researchgate.net]

1-(2-Methoxybenzyl)piperidin-4-amine Dihydrochloride: A Privileged Scaffold in CNS and Enteric Drug Discovery

Executive Summary

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride (Free base CAS: 342894-55-7) is a highly versatile, bifunctional chemical building block utilized extensively in medicinal chemistry[1]. By merging the structural motifs of an N-benzylpiperidine and a 4-aminopiperidine, this scaffold serves as the pharmacophoric core for two major therapeutic classes: for neurodegenerative diseases[2] and for gastrointestinal motility disorders[3]. This technical guide elucidates the physicochemical rationale behind its design, details self-validating synthetic protocols, and explores its mechanistic applications in modern drug discovery.

Structural Rationale & Physicochemical Properties

The architectural design of 1-(2-methoxybenzyl)piperidin-4-amine is not arbitrary; it is a highly optimized system for receptor binding and central nervous system (CNS) penetration.

-

The 2-Methoxybenzyl Moiety: The addition of a methoxy group at the ortho position of the benzyl ring introduces a critical hydrogen-bond acceptor. In the context of AChE inhibition, this moiety enhances binding affinity by orienting the benzyl ring into the peripheral anionic site (PAS) of the enzyme, facilitating π−π stacking with aromatic residues[4][5].

-

The Piperidine Core: With a pKa of approximately 9.5 to 10.3, the piperidine nitrogen is predominantly protonated at physiological pH (7.4)[6]. This protonation is the causal driver for strong cation- π interactions with key tryptophan residues (e.g., Trp86 in the catalytic active site of AChE or Trp271 in 5-HT4 receptors)[2][7].

-

The 4-Amino Handle: The primary amine at the 4-position acts as a versatile nucleophilic vector. It allows for rapid derivatization via amidation, urea formation, or reductive amination, enabling medicinal chemists to append diverse functional groups without disrupting the core pharmacophore[6].

-

Dihydrochloride Salt Form: Storing and utilizing this compound as a dihydrochloride salt is crucial for trustworthiness in experimental reproducibility. The free base is an oil prone to oxidation and degradation[1]. The dihydrochloride salt ensures a stable, free-flowing powder with enhanced aqueous solubility, preventing the premature degradation of the primary amine.

Table 1: Physicochemical Properties of the Scaffold

| Property | Value |

| Chemical Name | 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride |

| Free Base CAS No. | 342894-55-7[1] |

| Molecular Formula | C13H20N2O · 2HCl |

| Molecular Weight | 293.23 g/mol (Salt); 220.31 g/mol (Free Base)[1] |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | High in H2O and DMSO; Insoluble in non-polar organics |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(2-methoxybenzyl)piperidin-4-amine dihydrochloride is typically achieved through a two-step sequence: N-alkylation followed by acidic deprotection. The following protocol is designed with internal causal checks to ensure high yield and purity.

Step 1: N-Alkylation of 4-(Boc-amino)piperidine

-

Reagents: Dissolve 1.0 eq of 4-(Boc-amino)piperidine in anhydrous acetonitrile (0.2 M).

-

Base Addition: Add 2.0 eq of anhydrous potassium carbonate (K2CO3).

-

Causality Check: K2CO3 acts as a mild, heterogeneous proton scavenger. It neutralizes the HCl generated during alkylation, preventing the protonation of the piperidine nitrogen, which would otherwise quench its nucleophilicity.

-

-

Alkylation: Dropwise add 1.1 eq of 2-methoxybenzyl chloride. Reflux at 80°C for 12 hours.

-

Workup: Filter the inorganic salts, concentrate the filtrate, and extract with EtOAc/H2O. The organic layer contains the intermediate 1-(2-methoxybenzyl)-4-(Boc-amino)piperidine.

Step 2: Boc Deprotection and Salt Formation

-

Deprotection: Dissolve the purified intermediate in minimal anhydrous dichloromethane (DCM) and add 10 eq of 4M HCl in dioxane at 0°C.

-

Reaction: Stir at room temperature for 4 hours.

-

Causality Check: The use of anhydrous HCl in dioxane prevents the hydrolysis side-reactions common in aqueous acidic deprotections. Furthermore, as the Boc group is cleaved (releasing isobutylene and CO2), the resulting primary amine and the piperidine nitrogen are immediately protonated, causing the target dihydrochloride salt to precipitate cleanly out of the DCM/dioxane mixture.

-

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield the final dihydrochloride product.

Synthetic workflow for 1-(2-methoxybenzyl)piperidin-4-amine dihydrochloride.

Applications in Medicinal Chemistry

The bivalent nature of this scaffold makes it a cornerstone in developing[5].

Acetylcholinesterase (AChE) Inhibitors

The N-benzylpiperidine moiety is the defining structural feature of donepezil, a first-line treatment for Alzheimer's disease[4]. Comparative Molecular Field Analysis (CoMFA) has demonstrated that the N-benzylpiperidine group exhibits outstanding selectivity for AChE over butyrylcholinesterase (BuChE) (selectivity ratios >3000:1)[2]. The 1-(2-methoxybenzyl) variation enhances this profile; the methoxy group interacts with the peripheral anionic site (PAS) of AChE, while the protonated piperidine nitrogen forms a critical cation- π bond with the catalytic active site[2][5]. The 4-amino group is then used to append bulky aromatic systems (like benzisoxazoles or isatins) to span the gorge of the AChE enzyme[2][5].

Serotonergic (5-HT4) Ligands

Conversely, the 4-aminopiperidine core is the foundational pharmacophore for 5-HT4 receptor agonists, such as clebopride and prucalopride, used to treat gastrointestinal hypomotility[3][6][7]. When the 4-amino group is coupled with a substituted benzamide, the resulting compound mimics serotonin. The 1-(2-methoxybenzyl) substitution on the piperidine nitrogen acts as a lipophilic anchor, driving the molecule into the deep hydrophobic pocket of the 5-HT4 receptor, thereby increasing binding affinity and functional agonism[3][7].

Pharmacophore mapping of the scaffold in AChE and 5-HT4 receptor binding.

Table 2: Comparative Pharmacophore Roles

| Target | Role of Benzylpiperidine Core | Role of 4-Amino Vector | Clinical Context |

| AChE | Cation- π interaction at CAS; π−π at PAS[2][5] | Linker to gorge-spanning bulky aromatic groups | Alzheimer's Disease[4] |

| 5-HT4 | Hydrophobic pocket anchor; Salt bridge with Asp[7] | Amide linkage to mimic serotonin indole core | GI Motility Disorders[3] |

Experimental Workflows: Standard Amide Coupling

To utilize this dihydrochloride salt in library synthesis (e.g., generating 5-HT4 agonist analogs), a robust amide coupling protocol is required.

Protocol: HATU-Mediated Amide Coupling

-

Activation: In a dry flask under nitrogen, dissolve 1.0 eq of the desired carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and stir for 10 minutes at room temperature to form the active OAt-ester.

-

Amine Preparation: Add 1.0 eq of 1-(2-methoxybenzyl)piperidin-4-amine dihydrochloride to the mixture.

-

Base Addition (Critical Step): Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality Check: Why 3.5 equivalents? The starting amine is a dihydrochloride salt. Exactly 2.0 equivalents of DIPEA are consumed immediately to neutralize the HCl and liberate the free primary amine and piperidine nitrogen. An additional 1.0 equivalent is required to catalyze the HATU coupling, and 0.5 eq acts as a buffer to ensure the reaction remains basic. Failing to account for the salt stoichiometry will result in a failed coupling.

-

-

Completion: Stir for 4 hours. Quench with saturated NaHCO3, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4, and concentrate.

References

-

CAS 342894-55-7 | 1-[(2-methoxyphenyl)methyl]piperidin-4-amine. American Elements.[Link]

-

A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC, NIH.[Link]

-

Multi-targeted benzylpiperidine-isatin hybrids: Design, synthesis, biological and in silico evaluation as monoamine oxidases and acetylcholinesterase inhibitors for neurodegenerative disease therapies. PubMed, NIH.[Link]

-

Cas 13035-19-3, 4-Aminopiperidine. LookChem.[Link]

-

Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. PMC, NIH.[Link]

-

Clebopride stimulates 5-HT4-serotonin receptors in the human atrium. PMC, NIH.[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-targeted benzylpiperidine-isatin hybrids: Design, synthesis, biological and in silico evaluation as monoamine oxidases and acetylcholinesterase inhibitors for neurodegenerative disease therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cas 13035-19-3,4-Aminopiperidine | lookchem [lookchem.com]

- 7. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Pharmacological Role of the Methoxybenzyl Group in Piperidine-Based Drug Design

Executive Summary

The piperidine ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. However, the functionalization of this core—specifically the incorporation of a methoxybenzyl group —fundamentally alters the molecule's physicochemical properties, target engagement profile, and pharmacokinetic viability. This whitepaper provides an in-depth mechanistic analysis of how methoxybenzyl-piperidine derivatives are engineered to target complex neurological pathways, infectious diseases, and enzymatic degradation processes.

Physicochemical Causality: Why the Methoxybenzyl Group?

The strategic addition of a methoxybenzyl moiety (whether at the 2-, 3-, or 4-position of the benzyl ring, and attached to the piperidine nitrogen or carbon framework) is not arbitrary. It serves three distinct mechanistic purposes in rational drug design:

-

Lipophilicity and BBB Permeability: The aromatic benzyl ring significantly increases the overall lipophilicity ( logP ) of the piperidine core. For central nervous system (CNS) targets, this modification is critical for facilitating passive diffusion across the blood-brain barrier (BBB)[1].

-

Hydrogen Bonding Dynamics: The oxygen atom of the methoxy group acts as a highly directional hydrogen-bond acceptor. This allows the molecule to anchor itself to specific amino acid residues (e.g., serine or threonine) within a receptor's binding pocket[2].

-

Conformational Flexibility and π−π Stacking: The methylene linker provides rotational freedom, allowing the aromatic ring to dynamically orient itself to maximize π−π stacking or cation- π interactions with aromatic residues (phenylalanine, tyrosine, tryptophan) in the target active site[2].

Fig 1. Pharmacophore interaction model of methoxybenzyl-piperidines.

Pharmacological Target Landscape & SAR Analysis

The methoxybenzyl-piperidine pharmacophore has been successfully deployed across multiple therapeutic areas. Below is an analysis of its structure-activity relationship (SAR) across key targets.

Dopamine D4 Receptor (D4R) Antagonism

The Dopamine D4 receptor is heavily implicated in the modulation of the cortico-basal ganglia network, making it a prime target for treating L-DOPA-induced dyskinesias in Parkinson's disease[1]. Recent SAR studies on benzyloxy and methoxybenzyl piperidines have demonstrated that these compounds act as highly selective D4R antagonists. The methoxybenzyl group is specifically engineered to occupy a hydrophobic sub-pocket unique to the D4R, driving a >30-fold selectivity over other dopamine receptor subtypes (D1-D3, D5)[1].

Adenosine A2A Receptor Inverse Agonism

Adenosine A2A receptor inverse agonists are currently under intense investigation for both neurodegenerative disorders and immuno-oncology (to prevent tumor immunoescaping)[3]. Thiazolo[5,4-d]pyrimidine derivatives containing a piperidine ring functionalized with benzyl/methoxybenzyl equivalents have shown exceptional potency. The spatial arrangement of the methoxybenzyl group allows the molecule to achieve sub-nanomolar binding affinities ( Ki = 8.62 nM) by locking the receptor in its inactive conformation[3].

Matrix Metalloproteinase (MMP-13) Inhibition

In the treatment of osteoarthritis, inhibiting MMP-13 without affecting MMP-1 is a major clinical hurdle. N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids utilize the methoxybenzyl group to achieve this precise selectivity[4]. Crystallographic and SAR data reveal that the methoxybenzyl moiety projects deeply into the S1' pocket of the MMP-13 enzyme. Because the S1' pocket of MMP-13 is significantly deeper than that of MMP-1, the bulky methoxybenzyl group acts as a selective steric key, yielding highly potent, orally bioavailable inhibitors[4].

Antimalarial Activity

Beyond human receptors, 1,4-disubstituted piperidines have emerged as potent agents against chloroquine-resistant Plasmodium falciparum[5]. The introduction of a methoxybenzyl group via reductive amination to the piperidine core drastically enhances antiplasmodial efficacy. The lipophilic nature of the methoxybenzyl group facilitates the permeation of the parasite's food vacuole membrane, resulting in IC50 values in the low nanomolar range (4.19 nM - 13.64 nM), comparable to or exceeding standard chloroquine therapies[5].

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of the methoxybenzyl-piperidine scaffold across the discussed therapeutic targets.

| Target | Compound Class | Mechanistic Role of Methoxybenzyl Group | Key Activity Metric | Ref |

| D4R | Benzyloxy/Methoxybenzyl Piperidines | Enhances D4R selectivity via hydrophobic pocket occupation. | Ki < 200 nM | [1] |

| A2A Receptor | Thiazolo[5,4-d]pyrimidines | Drives sub-nanomolar affinity via π−π stacking. | Ki = 8.62 nM | [3] |

| MMP-13 | 4-Arylsulfonylpiperidine hydroxamates | S1' pocket occupation for strict MMP-13 vs MMP-1 selectivity. | Oral bioavailability >80% | [4] |

| P. falciparum | 1,4-disubstituted piperidines | Increases lipophilicity for parasitic membrane permeation. | IC50 = 4.19 - 13.64 nM | [5] |

Validated Experimental Methodologies

To synthesize methoxybenzyl-piperidine derivatives, reductive amination is the gold-standard workflow. The following protocol outlines a self-validating system designed to maximize yield while preventing over-reduction.

Fig 2. Standard reductive amination workflow for methoxybenzyl-piperidines.

Step-by-Step Protocol: Reductive Amination of Piperidines

Adapted from established medicinal chemistry protocols for 1,4-disubstituted piperidines[5].

-

Reagent Preparation & Solvation: Dissolve the N-Boc-piperidin-4-one derivative (1.0 eq) and the appropriate methoxybenzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is strictly preferred over dichloromethane (DCM) due to its higher boiling point and superior dielectric properties, which stabilize the transient iminium intermediate[5].

-

Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise to the mixture. Causality: Mild acidification accelerates the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the elimination of water[5].

-

Chemo-selective Reduction: Introduce sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to 20 °C and stir for 24 hours. Causality: NaBH(OAc)3 is chosen over standard NaBH4 because the electron-withdrawing acetate groups render the boron center less nucleophilic. This ensures mild, chemo-selective reduction of the iminium ion without reducing unreacted ketones, thereby preventing the formation of secondary alcohol byproducts[5].

-

Quenching & Basic Extraction: Quench the reaction carefully with 1N NaOH (to pH 9-10) and extract with ethyl acetate (3x). Causality: Maintaining highly basic conditions during extraction ensures the newly formed piperidine nitrogen is fully deprotonated (free-base form), which is highly lipophilic and partitions exclusively into the organic phase, maximizing yield[5].

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or crystallization.

Conclusion

The methoxybenzyl group is far more than a simple structural appendage in piperidine chemistry; it is a highly tunable pharmacophoric tool. By carefully positioning the methoxy group on the benzyl ring, medicinal chemists can dictate a molecule's lipophilicity, enforce specific conformational geometries, and exploit deep receptor sub-pockets (such as the D4R hydrophobic pocket or the MMP-13 S1' pocket). As drug discovery shifts toward highly selective, subtype-specific targeting, the methoxybenzyl-piperidine scaffold will remain a foundational asset in the development of next-generation therapeutics.

Sources

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Whitepaper: Structural Characterization and Synthetic Methodology of N-(2-methoxybenzyl)piperidin-4-amine

Executive Summary

In modern medicinal chemistry, the strategic functionalization of saturated nitrogen heterocycles is a cornerstone of drug discovery. N-(2-methoxybenzyl)piperidin-4-amine is a highly versatile bifunctional building block. Featuring both a secondary exocyclic amine and a secondary endocyclic piperidine nitrogen, it serves as a critical intermediate for synthesizing complex receptor ligands and ion channel modulators.

This technical guide provides a rigorous, causality-driven framework for the synthesis, isolation, and analytical validation of N-(2-methoxybenzyl)piperidin-4-amine, designed for application scientists and drug development professionals.

Physicochemical Topology & Structural Identity

A common pitfall in the procurement and synthesis of this compound is structural ambiguity. It is critical to distinguish N-(2-methoxybenzyl)piperidin-4-amine (where the benzyl group is on the exocyclic 4-amino group) from its isomer, 1-(2-methoxybenzyl)piperidin-4-amine (where the benzyl group is on the piperidine ring nitrogen).

The data below characterizes the exocyclic N-alkylated target, typically isolated as a dihydrochloride salt to prevent atmospheric oxidation and improve handling stability[1].

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | N-[(2-methoxyphenyl)methyl]piperidin-4-amine |

| CAS Registry Number | 1233953-07-5 (Dihydrochloride)[1][2] |

| Molecular Formula | C₁₃H₂₀N₂O (Freebase) / C₁₃H₂₂Cl₂N₂O (Salt) |

| Molecular Weight | 220.31 g/mol (Freebase) / 293.24 g/mol (Salt) |

| SMILES (Freebase) | COC1=CC=CC=C1CNC2CCNCC2 |

| InChIKey | CYCJYIZKUDBDNR-UHFFFAOYSA-N[1] |

| Physical Form | White to off-white solid powder[1] |

| Storage Conditions | Inert atmosphere, room temperature, desiccated[1] |

Rational Synthesis & Mechanistic Causality

To exclusively yield the N-(2-methoxybenzyl) isomer without contaminating the piperidine nitrogen, a protecting group strategy combined with reductive amination is required[3].

Experimental Protocol: Reductive Amination & Deprotection

This protocol is engineered as a self-validating system, utilizing orthogonal chemical principles to drive purity.

Step 1: Imine Condensation

-

Action: Dissolve 1-Boc-piperidin-4-amine (1.0 eq) and 2-methoxybenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) and stir at room temperature for 2 hours.

-

Causality: The tert-butyloxycarbonyl (Boc) group completely shields the endocyclic nitrogen, preventing the formation of the unwanted 1-benzyl isomer. Acetic acid acts as a mild Brønsted acid catalyst, protonating the aldehyde carbonyl to accelerate nucleophilic attack by the primary amine while facilitating the dehydration step to form the iminium ion.

Step 2: Chemo-Selective Reduction

-

Action: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Stir for 12 hours at room temperature.

-

Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient iminium ion without prematurely reducing the unreacted 2-methoxybenzaldehyde into 2-methoxybenzyl alcohol.

Step 3: Acid-Base Quench and Extraction

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times.

-

Causality: The basic quench serves a dual purpose: it safely decomposes unreacted hydride and neutralizes the acetic acid, ensuring the newly formed secondary amine is fully deprotonated (freebase). This drives its selective partition into the organic DCM layer, leaving polar byproducts in the aqueous phase.

Step 4: Anhydrous Boc Deprotection

-

Action: Evaporate the DCM, dissolve the crude intermediate in minimal dioxane, and add 4M HCl in Dioxane (5.0 eq). Stir until gas evolution ceases, then filter the resulting precipitate.

-

Causality: Anhydrous HCl cleanly cleaves the Boc group. The reaction produces isobutylene and CO₂ gases; their escape drives the reaction to absolute completion via Le Chatelier’s principle. The target compound immediately precipitates out of the non-polar dioxane as a highly pure dihydrochloride salt, requiring no further column chromatography.

Fig 1. Mechanistic workflow for the synthesis of N-(2-methoxybenzyl)piperidin-4-amine.

Self-Validating Analytical Protocols

Trust in the synthesized compound is established through orthogonal analytical techniques. The following logic ensures the synthesized material is structurally verified.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): An aliquot of the freebase should yield a dominant peak with an m/z of 221.16 [M+H]⁺ . The absence of m/z 321.2 (the Boc-protected intermediate) confirms complete deprotection.

-

Proton Nuclear Magnetic Resonance (¹H NMR, D₂O):

-

The disappearance of the aldehyde proton signal (~10.0 ppm) validates complete consumption of the starting material.

-

A sharp singlet at ~3.8 ppm (3H) confirms the presence of the methoxy group.

-

A distinct singlet at ~4.2 ppm (2H) confirms the benzylic CH₂ linker, proving the successful linkage between the aryl ring and the piperidine system.

-

Fig 2. Self-validating analytical workflow for intermediate and final product verification.

Pharmacological & Structural Significance

The structural value of N-(2-methoxybenzyl)piperidin-4-amine lies heavily in the 2-methoxybenzyl ("NBOMe") moiety.

In medicinal chemistry, the NBOMe pharmacophore is renowned for drastically increasing the binding affinity and functional efficacy of amine-based ligands at specific G-protein coupled receptors (GPCRs), most notably the 5-HT₂A receptor[3][4]. The oxygen of the methoxy group engages in critical hydrogen bonding with receptor residues, while the benzyl ring participates in stabilizing π-π stacking interactions.

Beyond GPCRs, this specific piperidine scaffold has been successfully utilized in the development of ion channel blockers. For instance, functionalizing the endocyclic piperidine nitrogen of this molecule with benzoxazole derivatives yields potent Kv1.5 potassium channel inhibitors (e.g., compound DDO-02007), which are actively investigated as novel antiarrhythmic agents for the treatment of atrial fibrillation[5].

References

-

Title: Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

-

Title: PEA-NBOMe (Discussion of the 2-methoxybenzyl pharmacophore) Source: Wikipedia URL: [Link]

-

Title: N-(2-methoxybenzyl)ethanamine (25I-NBOMe) Risk Assessment Source: LJMU Research Online URL: [Link]

Sources

- 1. N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride | 1233953-07-5 [sigmaaldrich.com]

- 2. chem-space.com [chem-space.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. PEA-NBOMe - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Whitepaper: Purity Standards, Grading, and Quality Control of 1-(2-Methoxybenzyl)piperidin-4-amine Dihydrochloride

Executive Summary

In contemporary medicinal chemistry, functionalized piperidines serve as ubiquitous scaffolds for drug discovery, particularly in the development of GPCR ligands, kinase inhibitors, and C5aR1 antagonists ACS Publications[1]. 1-(2-Methoxybenzyl)piperidin-4-amine is a highly versatile bifunctional building block. However, the presence of two basic nitrogen centers—a primary exocyclic amine and a tertiary endocyclic amine—presents unique challenges in isolation, stability, and analytical quantification.

This technical guide establishes the definitive standards for the purity, grading, and quality control of its dihydrochloride salt form. By transitioning from a standard operative procedure to a mechanistic understanding of analytical chemistry, this whitepaper provides researchers and drug development professionals with the self-validating protocols required to ensure lot-to-lot reproducibility.

Chemical Identity & Structural Implications

The free base of 1-(2-Methoxybenzyl)piperidin-4-amine (CAS: 342894-55-7 Reagentia[2]) is an oil or low-melting solid that is highly susceptible to atmospheric oxidation and N-carboxylation (reaction with ambient CO₂ to form carbamates).

Causality in Salt Selection: To mitigate degradation, the compound is universally handled as a dihydrochloride salt (C₁₃H₂₂Cl₂N₂O; MW: 293.23 g/mol ). Treatment with anhydrous HCl gas in ethereal solvents protonates both the primary and tertiary amines EvitaChem[3]. This dual protonation locks the molecule into a highly crystalline lattice, drastically reducing hygroscopicity, preventing oxidative degradation of the primary amine, and ensuring robust aqueous solubility for downstream biological assays or synthetic steps.

Purity Grades & Quantitative Specifications

Depending on the stage of drug development, the required purity profile of the building block shifts from basic structural confirmation to rigorous trace-impurity control. The quantitative data below summarizes the industry-standard grading specifications.

| Specification Parameter | Reagent Grade | High-Purity / Building Block Grade | GMP Starting Material (API) Grade |

| Application | Early-stage discovery, screening | Lead optimization, scale-up synthesis | Clinical manufacturing (IND-enabling) |

| HPLC Purity (a/a %) | ≥ 95.0% | ≥ 98.0% | ≥ 99.5% |

| Chloride Content (Titration) | 23.0% – 25.5% | 23.5% – 24.8% | 24.0% – 24.3% (Theoretical: 24.18%) |

| Moisture (Karl Fischer) | ≤ 2.0% | ≤ 1.0% | ≤ 0.5% |

| Residue on Ignition (ROI) | ≤ 0.5% | ≤ 0.2% | ≤ 0.1% |

| Residual Solvents (GC) | Not strictly controlled | ≤ 5000 ppm (Ethanol/Ether) | ICH Q3C Compliant |

Analytical Methodologies: The Scientific Logic

As a Senior Application Scientist, I emphasize that analytical methods must not merely generate data; they must prove their own validity.

Stability-Indicating HPLC-UV

The methoxybenzyl moiety provides a strong chromophore, allowing for robust UV detection at 210 nm and 254 nm BenchChem[4]. However, the two basic nitrogen atoms pose a severe risk of secondary interactions with residual silanols on standard silica-based columns, leading to peak tailing.

-

The Solution: We utilize a Biphenyl stationary phase combined with Trifluoroacetic Acid (TFA) as an ion-pairing agent. The biphenyl phase offers superior π-π interactions to resolve structurally similar aromatic impurities (e.g., unreacted 2-methoxybenzaldehyde) NIH[5], while TFA completely masks silanol activity, ensuring sharp, symmetrical peaks.

Salt Stoichiometry via Argentometric Titration